3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 3-(5-chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in 3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C22H17ClN4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c1-30-20-7-5-16(23)10-19(20)27-13-26-18-9-15(4-6-17(18)22(27)29)21(28)25-12-14-3-2-8-24-11-14/h2-11,13H,12H2,1H3,(H,25,28) |
InChI Key |
KLRFQJCZWRKZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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